molecular formula C11H16ClFN2O2S B1394854 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride CAS No. 442124-75-6

1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride

Cat. No.: B1394854
CAS No.: 442124-75-6
M. Wt: 294.77 g/mol
InChI Key: UDCXEMWFJYAHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride is an organic compound with the chemical formula C11H15ClFNO2S. It is a white solid that is soluble in water and many organic solvents. This compound is often used as an intermediate in the synthesis of other chemical compounds and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidine. The reaction typically occurs under controlled conditions, with the use of appropriate solvents and catalysts to facilitate the process. The reaction can be represented as follows:

4-Fluorobenzenesulfonyl chloride+Piperidine1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride\text{4-Fluorobenzenesulfonyl chloride} + \text{Piperidine} \rightarrow \text{this compound} 4-Fluorobenzenesulfonyl chloride+Piperidine→1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzenesulfonyl chloride
  • 4-Fluorobenzenesulfonamide
  • 4-(Trifluoromethyl)benzenesulfonyl chloride

Comparison

1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Compared to similar compounds, it may offer different reactivity and selectivity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2S.ClH/c12-9-1-3-11(4-2-9)17(15,16)14-7-5-10(13)6-8-14;/h1-4,10H,5-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCXEMWFJYAHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694719
Record name 1-(4-Fluorobenzene-1-sulfonyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442124-75-6
Record name 1-(4-Fluorobenzene-1-sulfonyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride
Reactant of Route 2
1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.